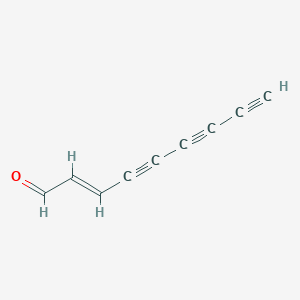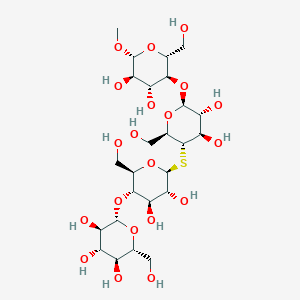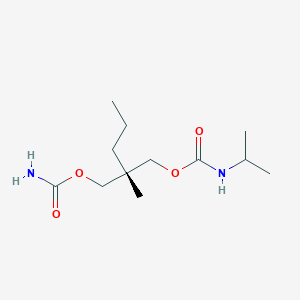
(S)-carisoprodol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-carisoprodol is the (S)-enantiomer of carisoprodol. It is an enantiomer of a (R)-carisoprodol.
Aplicaciones Científicas De Investigación
Musculoskeletal Pain Management
(S)-Carisoprodol is primarily recognized for its efficacy in managing acute musculoskeletal conditions. A study highlighted its role as a centrally active skeletal muscle relaxant, extensively used in treating acute, painful musculoskeletal disorders. Research indicates that lower doses of (S)-Carisoprodol retain clinical benefits in pain management while exhibiting improved tolerability compared to higher doses (Serfer, Wheeler, & Sacks, 2010).
Drug Metabolism and Interaction
Understanding the metabolism of (S)-Carisoprodol and its interaction with other drugs is crucial for optimizing therapeutic outcomes. A retrospective analysis of urinary excretion data shed light on how patient-specific factors like age, sex, and co-medications can significantly influence the metabolism of (S)-Carisoprodol, impacting its efficacy and potential for therapeutic use in pain management (Tse, Atayee, Ma, & Best, 2014).
Neuropharmacological Insights
(S)-Carisoprodol’s effects on the GABAA receptor function have been the subject of intense study due to its abuse potential. Research exploring its allosteric modulation and direct activation of human α1β2γ2 GABAARs provides critical insights into its neuropharmacological properties and its potential impact on human behavior and performance, underscoring the complexity of its interaction with central nervous system receptors (González et al., 2009).
Impact on Human Performance and Behavior
Understanding the impact of (S)-Carisoprodol on human performance and behavior, especially in scenarios like driving, is pivotal. Studies have documented its adverse effects, comparing its psychomotor and subjective effects to those of central nervous system depressants like benzodiazepines or alcohol. These insights are vital, given the growing recognition of (S)-Carisoprodol in driver impairment and accident causation (Roberts & Marinetti, 2003).
Propiedades
Nombre del producto |
(S)-carisoprodol |
|---|---|
Fórmula molecular |
C12H24N2O4 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
[(2S)-2-(carbamoyloxymethyl)-2-methylpentyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/t12-/m0/s1 |
Clave InChI |
OFZCIYFFPZCNJE-LBPRGKRZSA-N |
SMILES isomérico |
CCC[C@@](C)(COC(=O)N)COC(=O)NC(C)C |
SMILES |
CCCC(C)(COC(=O)N)COC(=O)NC(C)C |
SMILES canónico |
CCCC(C)(COC(=O)N)COC(=O)NC(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Methano-s-indacene-4(1H)-carboxaldehyde, 3a-(dihydroxymethyl)-8a-[[[(2R,6S,7R)-hexahydro-6-hydroxy-7-methyl-4-(2-methyl-2-propenyl)-1,4-oxazepin-2-yl]oxy]methyl]-3a,4a,5,6,7,7a,8,8a-octahydro-7-methyl-3-(1-methylethyl)-, (3aR,4aR,7R,7aR)-](/img/structure/B1233518.png)
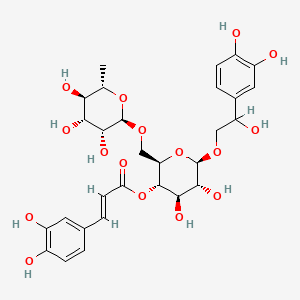
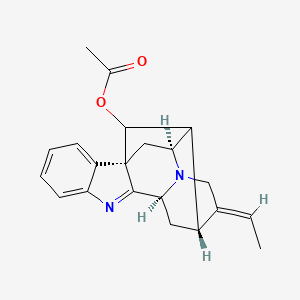
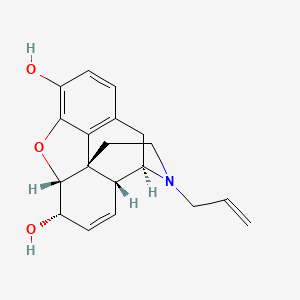
![3-[2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B1233526.png)
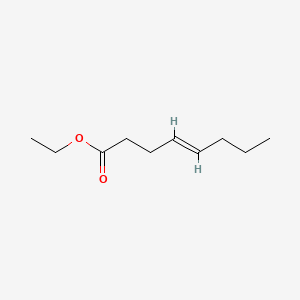
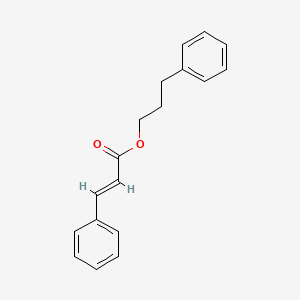
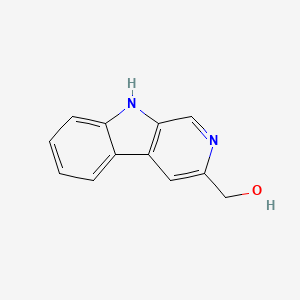
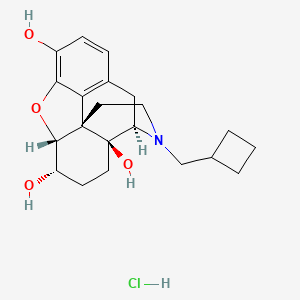

![(1E)-1-[(3-chlorophenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one](/img/structure/B1233538.png)
![(1R,2S,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B1233539.png)
